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molecular formula C6H5F3N2O2 B2619415 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid CAS No. 942853-22-7

1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid

Cat. No. B2619415
M. Wt: 194.113
InChI Key: OJXAMYQOVDVCHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08895733B2

Procedure details

Methyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate (Intermediate 204, 0.312 g, 1.5 mmol) was dissolved in a mixture of THF (2 mL), MeOH (2 mL) and water (1 mL); lithium hydroxide (0.188 g, 4.5 mmol) was added and the mixture was stirred at room temperature for 16 h. The mixture was concentrated, the residue dissolved in water (1 mL) and the mixture was neutralised. This was extracted with EtOAc (2×10 mL), the organic extracts were dried over sodium sulfate and concentrated under vacuum. The crude material was washed with pentane (2×10 mL) to afford 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid (0.200 g, 69%). 2-N-methyl-2-N-phenyl-6-{5-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]-1,2,4-oxadiazol-3-yl}-1,3,5-triazine-2,4-diamine was then prepared from 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid (0.159 g, 0.820 mmol) and 4-amino-N-hydroxy-6-[methyl(phenyl)amino]-1,3,5-triazine-2-carboximidamide (prepared in an analogous manner to Intermediate 1, 0.125 g, 0.483 mmol) according to the method described for Example 251 to afford the title compound (0.110 g, 55%).
Quantity
0.312 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.188 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:14])([F:13])[CH2:3][N:4]1[CH:8]=[CH:7][C:6]([C:9]([O:11]C)=[O:10])=[N:5]1.[OH-].[Li+]>C1COCC1.CO.O>[F:14][C:2]([F:1])([F:13])[CH2:3][N:4]1[CH:8]=[CH:7][C:6]([C:9]([OH:11])=[O:10])=[N:5]1 |f:1.2|

Inputs

Step One
Name
Quantity
0.312 g
Type
reactant
Smiles
FC(CN1N=C(C=C1)C(=O)OC)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(CN1N=C(C=C1)C(=O)OC)(F)F
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
2 mL
Type
solvent
Smiles
CO
Name
Quantity
1 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0.188 g
Type
reactant
Smiles
[OH-].[Li+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in water (1 mL)
EXTRACTION
Type
EXTRACTION
Details
This was extracted with EtOAc (2×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic extracts were dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
WASH
Type
WASH
Details
The crude material was washed with pentane (2×10 mL)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
FC(CN1N=C(C=C1)C(=O)O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.2 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 68.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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